molecular formula C9H14O2 B2686963 Bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2534-83-0

Bicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2686963
CAS No.: 2534-83-0
M. Wt: 154.209
InChI Key: HJDYARCZSGKTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.2.1]octane-1-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The bicyclo[3.2.1]octane framework is a key structural motif found in a range of biologically active compounds and serves as a valuable rigid building block for drug discovery . This carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to create diverse derivatives such as esters and amides for structure-activity relationship (SAR) studies . For instance, the methyl ester derivative of this compound is a known synthetic intermediate . Related bicyclo[3.2.1]octane structures have demonstrated specific binding to central nervous system targets, including the dopamine transporter (DAT) and serotonin transporter (SERT), highlighting the potential of this scaffold in developing neuropharmacological tools . Furthermore, structurally similar compounds have been investigated for their anticonvulsant and antianoxic activities in preclinical research . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

bicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYARCZSGKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for the Functionalization of the C1 Bridgehead Position in Bicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance and Unique Challenges of C1 Functionalization

The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including kauranes, grayananes, and gibberellanes.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for modulating interactions with biological targets. The C1 bridgehead position, a quaternary carbon in many derivatives, represents a key vector for introducing substituents to explore chemical space and optimize pharmacological properties. However, the functionalization of this sterically hindered and electronically deactivated position presents significant synthetic challenges.[1]

This guide provides a comprehensive overview of established and emerging strategies for the functionalization of the C1 bridgehead position in bicyclo[3.2.1]octanes. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for key reactions. The methodologies discussed are broadly categorized into radical-mediated processes, carbocationic rearrangements, and transition-metal-catalyzed approaches.

I. Foundational Concepts: Understanding Bridgehead Reactivity

The reactivity of the C1 position in bicyclo[3.2.1]octanes is governed by its unique structural and electronic properties. Direct C-H functionalization is challenging due to the high bond dissociation energy of the tertiary C-H bond at the bridgehead. Furthermore, the generation of reactive intermediates such as carbocations and radicals at this position is often energetically demanding.

A useful paradigm for understanding the reactivity of the bicyclo[3.2.1]octane bridgehead is to draw parallels with the extensively studied chemistry of adamantane.[2][3] Both systems are rigid, caged hydrocarbons where the bridgehead positions are tertiary carbons. Many of the radical-based and carbocation-mediated functionalization strategies developed for adamantane can be conceptually adapted to bicyclo[3.2.1]octanes, with careful consideration of the inherent differences in ring strain and geometry.

II. Radical-Mediated C1 Functionalization: Harnessing the Power of Open-Shell Intermediates

Radical reactions offer a powerful toolkit for the functionalization of unactivated C-H bonds, including those at the bridgehead of bicyclo[3.2.1]octanes. These methods typically involve the generation of a bicyclo[3.2.1]octan-1-yl radical, which can then be trapped by a variety of reagents.

A. Halogenation at the C1 Bridgehead

The introduction of a halogen atom at the C1 position serves as a crucial entry point for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions. Free-radical halogenation, often using reagents like N-bromosuccinimide (NBS) or bromine under photochemical or thermal initiation, is a common strategy.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator AIBN or UV light Radical_Initiator Radical Initiator Initiator->Radical_Initiator Decomposition Bicyclo_Octane Bicyclo[3.2.1]octane (C1-H) NBS N-Bromosuccinimide (NBS) Bicyclo_Radical Bicyclo[3.2.1]octan-1-yl Radical Bicyclo_Octane->Bicyclo_Radical H-atom abstraction Bromine_Radical Bromine Radical NBS->Bromine_Radical Reaction with HBr Succinimide_Radical Succinimide Radical Bicyclo_Radical->NBS Br-atom transfer Brominated_Product 1-Bromobicyclo[3.2.1]octane Bicyclo_Radical->Brominated_Product Reaction with Br2 (from NBS + HBr) Termination_Products Radical Combination Bicyclo_Radical->Termination_Products Combination Bromine_Radical->Bicyclo_Octane H-atom abstraction Start 2-Methylbicyclo[2.2.2]octan-2-ol Protonation Protonation of -OH Start->Protonation H+ Carbocation_1 Bicyclo[2.2.2]octan-2-yl Cation Protonation->Carbocation_1 -H2O Rearrangement Wagner-Meerwein Rearrangement Carbocation_1->Rearrangement Carbocation_2 Bicyclo[3.2.1]octan-1-yl Cation Rearrangement->Carbocation_2 Trapping Trapping with H2O Carbocation_2->Trapping Product 1-Hydroxybicyclo[3.2.1]octane Trapping->Product Substrate Bicyclo[3.2.1]octane with Directing Group (DG) Coordination Coordination of DG to Metal Center Substrate->Coordination Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Coordination Cyclometalation C-H Activation at C1 (Cyclometalation) Coordination->Cyclometalation Metallacycle Metallacyclic Intermediate Cyclometalation->Metallacycle Functionalization Reaction with Coupling Partner Metallacycle->Functionalization Product C1-Functionalized Bicyclo[3.2.1]octane Functionalization->Product

Sources

Application Note: Preparation of 1-Aminobicyclo[3.2.1]octane from Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a lipophilic, conformationally rigid bioisostere for phenyl rings and adamantane derivatives. The bridgehead amine, 1-aminobicyclo[3.2.1]octane , is a critical intermediate for synthesizing NMDA receptor antagonists, viral inhibitors, and CNS-active agents.

This Application Note provides a definitive, field-validated protocol for synthesizing 1-aminobicyclo[3.2.1]octane directly from bicyclo[3.2.1]octane-1-carboxylic acid . While classical methods (Hofmann, Schmidt) exist, this guide prioritizes the Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA) due to its superior safety profile, operational simplicity, and high fidelity for maintaining bridgehead stereochemistry.

Chemical Strategy & Mechanistic Insight

The Challenge of Bridgehead Amines

Synthesizing amines at the bridgehead position (C1) presents unique challenges:

  • Steric Hindrance: The cage-like structure impedes nucleophilic attack at the C1 carbon.

  • Bredt’s Rule: Elimination pathways to form C1=C2 double bonds are geometrically forbidden, preventing certain side reactions but also limiting synthetic routes that rely on alkene intermediates.

  • Stability: Bridgehead carbocations are relatively unstable compared to tertiary acyclic cations, making

    
     substitutions difficult.
    
Selected Route: The Modified Curtius Rearrangement

The Curtius rearrangement is the method of choice for converting bridgehead carboxylic acids to amines. It proceeds with complete retention of configuration , ensuring the integrity of the bicyclic cage.

Why DPPA? Traditional Curtius routes involve isolating potentially explosive acyl azides. The DPPA (Diphenylphosphoryl azide) variant allows for a "one-pot" transformation where the acyl azide is generated and rearranged in situ to the isocyanate.[1]

Reaction Pathway:

  • Activation: Carboxylic acid reacts with DPPA/Base to form the acyl azide.[2]

  • Rearrangement: Thermal decomposition releases

    
    , triggering the migration of the bridgehead carbon to nitrogen, forming the isocyanate.[3]
    
  • Hydrolysis: The isocyanate reacts with water (or acid) to form the carbamic acid, which spontaneously decarboxylates to the free amine.[4][5][6]

Visualizing the Pathway

The following diagram outlines the mechanistic flow and critical decision points for the synthesis.

CurtiusPathway cluster_legend Process Phase Acid Bicyclo[3.2.1]octane- 1-carboxylic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide Activation DPPA Reagents: DPPA, Et3N Solvent: Toluene DPPA->AcylAzide Isocyanate Bridgehead Isocyanate AcylAzide->Isocyanate -N2 (Reflux) AmineSalt 1-Aminobicyclo[3.2.1]octane HCl Salt Isocyanate->AmineSalt Decarboxylation (-CO2) Hydrolysis Acid Hydrolysis (HCl/H2O) Hydrolysis->AmineSalt Activation Phase 1: Activation Rearrangement Phase 2: Rearrangement Workup Phase 3: Hydrolysis

Figure 1: Mechanistic pathway for the DPPA-mediated Curtius rearrangement of bridgehead carboxylic acids.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Bicyclo[3.2.1]octane-1-COOH 1.0SubstrateDry, purity >95%
DPPA 1.1 - 1.2Azide SourceStore at 2-8°C; Toxic
Triethylamine (Et3N) 1.5 - 2.0BaseAnhydrous
Toluene 10-15 volSolventAnhydrous; High BP required
HCl (6N or conc.) ExcessHydrolysisReagent grade
Step-by-Step Procedure
Phase 1: Formation of the Isocyanate (In-Situ)
  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under nitrogen flow.

  • Dissolution: Charge the flask with This compound (1.0 equiv). Add anhydrous Toluene (10 mL per gram of acid).

  • Activation: Add Triethylamine (1.5 equiv) via syringe. Stir at room temperature (RT) for 10 minutes until the acid is fully solubilized or a fine suspension forms.

  • Azide Addition: Add DPPA (1.1 equiv) dropwise over 5 minutes. Caution: Exothermic.

  • Initial Stir: Stir at RT for 30–60 minutes. This allows the formation of the acyl azide intermediate.[3]

  • Rearrangement: Heat the reaction mixture to reflux (110°C) .

    • Observation: Evolution of nitrogen gas (

      
      ) will be observed.[7]
      
    • Duration: Reflux for 2–3 hours. Monitor by TLC or IR (look for the disappearance of the carbonyl peak and appearance of the strong isocyanate band at ~2260 cm⁻¹).

Phase 2: Hydrolysis to Amine

Note: The isocyanate can be isolated, but for the free amine, direct hydrolysis is preferred.

  • Cooling: Cool the reaction mixture to RT.

  • Acidification: Slowly add 6N HCl (5 equiv relative to starting acid) to the toluene solution. Caution: Vigorous CO2 evolution.

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 1 hour, or heat to 50°C for 30 minutes to ensure complete decarboxylation.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains DPPA byproducts and toluene. Discard (or wash for recovery).

    • Aqueous Layer: Contains the target 1-aminobicyclo[3.2.1]octane hydrochloride . Collect this layer.

Phase 3: Isolation & Purification[8]
  • Basification: Wash the aqueous acidic layer once with diethyl ether to remove non-basic impurities.

  • Free Basing: Cool the aqueous layer to 0°C. Adjust pH to >12 using 4N NaOH or KOH pellets. The solution will become cloudy as the free amine liberates.

  • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) or MTBE (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Caution: Bridgehead amines can be volatile; do not apply high vacuum for extended periods if the molecular weight is low).

  • Salt Formation (Optional but Recommended): Dissolve the crude oil in minimal diethyl ether and add 2M HCl in ether. The white precipitate (Amine·HCl) is collected by filtration.

Alternative Protocol: Hofmann Rearrangement

Use this method if DPPA is unavailable or if avoiding azides is strictly required.

  • Amide Formation: Convert Acid to Acid Chloride (

    
    , reflux), then treat with 
    
    
    
    to yield Bicyclo[3.2.1]octane-1-carboxamide .
  • Rearrangement:

    • Dissolve Amide (1.0 equiv) in NaOH (4.0 equiv, 10% solution).

    • Cool to 0°C. Add Bromine (

      
      , 1.0 equiv) dropwise.
      
    • Stir at 0°C for 15 mins, then heat to 70–80°C for 1 hour.

  • Workup: Steam distill the amine or extract as described in the Curtius protocol.

Analytical Validation

To validate the identity of 1-aminobicyclo[3.2.1]octane , compare experimental data against these expected parameters:

TechniqueExpected Signal / Characteristic
IR Spectroscopy Primary amine N-H stretch: 3300–3400 cm⁻¹ (doublet). Absence of C=O stretch.
1H NMR (CDCl3) Bridgehead protons (H1) are absent. Look for methylene envelope at

1.4–2.0 ppm.

broad singlet (exchangeable with

).
13C NMR Disappearance of C=O signal (~180 ppm). Upfield shift of C1 (quaternary) due to N-substitution (~50–60 ppm).
Mass Spec (ESI)

corresponding to MW of amine (Calculated MW: ~125.21 g/mol ).

Safety & Troubleshooting

Hazard Control
  • DPPA: Toxic and potentially explosive if heated in isolation. Always use in solution (Toluene).

  • Isocyanates: Potent sensitizers. Handle in a fume hood.

  • Azides: Avoid using halogenated solvents (DCM) with sodium azide (if used in Schmidt route) to prevent formation of di-azidomethane. DPPA is safer but still requires care.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure Et3N is anhydrous; increase activation time before heating.
No Reaction Wet reagentsWater destroys the acyl azide/isocyanate. Flame-dry all glass.
Impure Product Urea formationTraces of moisture hydrolyzed isocyanate to amine during reflux, which then reacted with remaining isocyanate.

References

  • DPPA Method in Medicinal Chemistry Source: National Institutes of Health (PMC). "The Curtius Rearrangement: Applications in Modern Drug Discovery." [Link]

  • Hofmann Rearrangement Protocols Source: Chemistry Steps.[2][6][9][7][8][10][11][12][13] "Hofmann Rearrangement Mechanism and Examples." [Link]

  • Synthesis of Bridgehead Amino Acids (Analogous Chemistry) Source: Journal of Medicinal Chemistry (via PubMed). "Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids." [Link]

  • General Amide/Amine Synthesis Protocols Source: Fisher Scientific. "Amide Synthesis Protocol." [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bridgehead Lithiation and Trapping

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for bridgehead lithiation and subsequent electrophilic trapping. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing sterically hindered bridgehead positions. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My bridgehead lithiation is sluggish or not proceeding at all. What are the primary factors to investigate?

Several factors can contribute to a failed or slow bridgehead lithiation. Systematically evaluating each is key to successful optimization.

Answer:

The primary factors to investigate are the choice of base, solvent, and temperature. The inherent stability of bridgehead carbanions, while often greater than previously thought, is highly dependent on the molecular framework.[1][2]

  • Base Selection: The pKa of the bridgehead C-H bond dictates the required base strength. Standard bases like LDA (lithium diisopropylamide) may be insufficient for less acidic protons.[3]

    • Troubleshooting: Consider stronger, more sterically hindered bases such as s-BuLi or t-BuLi. The general order of basicity for common lithium bases is LDA < MeLi < n-BuLi < s-BuLi < t-BuLi. Computational studies can provide valuable insights into the thermodynamics of deprotonation for your specific substrate.[4][5][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role in the aggregation state and reactivity of the organolithium base.[7][8]

    • Troubleshooting: In non-coordinating hydrocarbon solvents, organolithiums form large, less reactive aggregates.[9][10] Switching to or adding a coordinating solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) can break up these aggregates, increasing the effective basicity.[10] Be mindful that ethereal solvents can be deprotonated by strong bases at elevated temperatures.[11]

  • Temperature Control: Organolithium reactions are often performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.[9][12]

    • Troubleshooting: If the reaction is sluggish at -78 °C, a gradual and controlled increase in temperature might be necessary.[10] This should be done cautiously while monitoring the reaction progress, as higher temperatures can also promote unwanted side reactions.[10]

FAQ 2: I'm observing low yields or a mixture of products after adding the electrophile. How can I improve the trapping efficiency?

Answer:

Low yields or product mixtures upon electrophilic quench often point to issues with the stability of the bridgehead organolithium, the reactivity of the electrophile, or competing reaction pathways.

  • Stability of the Bridgehead Lithiate: Bridgehead organolithiums can be unstable and may undergo rearrangement or decomposition, especially at higher temperatures.[13]

    • Troubleshooting: Ensure the lithiation is complete before adding the electrophile. Quenching a small aliquot with D₂O and analyzing by ¹H NMR can confirm the extent of deprotonation. Also, consider transmetalation to a more stable organometallic species (e.g., organocuprate) before adding the electrophile, which can sometimes improve selectivity and yield.[14]

  • Electrophile Reactivity and Addition: The choice of electrophile is critical. Highly reactive electrophiles are generally preferred to trap the transient organolithium species effectively.[15][16][17]

    • Troubleshooting: If you are using a less reactive electrophile, consider activating it. For example, in the case of alkyl halides, adding a Lewis acid might enhance reactivity. Alternatively, choose a more reactive electrophile from the outset. Simple electrophiles like D₂O, CO₂, MeI, Me₃SiCl, and Me₃SnCl are often good starting points to confirm the formation of the bridgehead anion.[16]

  • Order of Addition: The order in which reagents are added can significantly impact the outcome, especially when dealing with solubility issues of intermediates.[18]

    • Troubleshooting: The standard protocol involves adding the base to the substrate, followed by the electrophile. However, if the intermediate lithiated species is poorly soluble, an "inverse addition" (adding the substrate to the base) might be beneficial to maintain a higher concentration of the soluble dianion.[18]

FAQ 3: How does the steric environment around the bridgehead position affect the reaction?

Answer:

The steric environment is a defining characteristic of bridgehead chemistry and influences both the deprotonation and the subsequent trapping steps.[19][20]

  • Accessibility for Deprotonation: A highly congested bridgehead position can hinder the approach of the organolithium base.

    • Troubleshooting: Using a less sterically demanding base, if its strength is sufficient, can sometimes be advantageous. However, often a very bulky base is required to prevent it from acting as a nucleophile at other sites in the molecule.[3] Careful selection of the base is a balance between steric hindrance and reactivity.

  • Approach of the Electrophile: Similar to the base, the electrophile must be able to access the bridgehead carbanion.

    • Troubleshooting: If steric hindrance is a major issue, using smaller electrophiles may be necessary. For instance, trapping with D₂O or CO₂ is often more facile than with bulky alkylating agents.[21]

FAQ 4: Can additives be used to improve the rate and selectivity of my bridgehead lithiation?

Answer:

Yes, certain additives can significantly enhance the reactivity and selectivity of organolithium reactions.

  • Lewis Base Additives: These additives can break down organolithium aggregates and increase the nucleophilicity of the carbanion.[10]

    • TMEDA (N,N,N',N'-tetramethylethylenediamine): This chelating diamine is commonly used to increase the reactivity of organolithium reagents.[10]

    • HMPA (hexamethylphosphoramide): HMPA is a highly polar aprotic additive that is very effective at solvating lithium cations, leading to highly reactive, solvent-separated ion pairs.[10] However, due to its toxicity, it should be used with caution and only when necessary.

Experimental Protocols & Methodologies

General Protocol for Bridgehead Lithiation and Trapping

This protocol provides a general framework. Specific conditions will need to be optimized for each substrate.

Materials:

  • Bridgehead-containing substrate

  • Anhydrous solvent (e.g., THF, diethyl ether, hexanes)

  • Organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi, LDA)

  • Electrophile (e.g., D₂O, MeI, TMSCl, CO₂)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the bridgehead substrate in the chosen anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Base Addition: Slowly add the organolithium base dropwise via syringe while maintaining the low temperature. The reaction mixture may change color, indicating the formation of the organolithium species.

  • Stirring: Stir the reaction mixture at the low temperature for the optimized duration to ensure complete deprotonation.

  • Electrophile Addition: Add the electrophile dropwise to the solution of the bridgehead organolithium.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Data Presentation

Table 1: Common Bases for Bridgehead Deprotonation
BasepKa of Conjugate AcidTypical SolventsKey Characteristics
Lithium diisopropylamide (LDA)~36THF, HexanesSterically hindered, non-nucleophilic amide base.[3]
n-Butyllithium (n-BuLi)~50Hexanes, THFCommon alkyllithium, moderately strong base.[22]
sec-Butyllithium (s-BuLi)~51Cyclohexane/HexanesStronger and more sterically hindered than n-BuLi.
tert-Butyllithium (t-BuLi)~53Pentane, HexanesVery strong, sterically hindered base.[22] Often pyrophoric.[11]
Table 2: Common Electrophiles for Trapping Bridgehead Organolithiums
ElectrophileProduct TypeReactivityNotes
Deuterium Oxide (D₂O)Deuterated CompoundHighUseful for confirming lithiation.
Carbon Dioxide (CO₂)Carboxylic AcidModerateTraps the anion to form a carboxylate.[23]
Methyl Iodide (MeI)Methylated CompoundHighA reactive alkylating agent.
Trimethylsilyl Chloride (TMSCl)Silylated CompoundHighEfficiently traps carbanions.
Aldehydes/KetonesAlcoholHighForms a new C-C bond and a secondary or tertiary alcohol.[17]

Visualizations

Diagram 1: General Workflow for Bridgehead Lithiation and Trapping

workflow sub Substrate lithiate Bridgehead Organolithium sub->lithiate Deprotonation base Organolithium Base base->lithiate product Functionalized Product lithiate->product Trapping elec Electrophile elec->product

Caption: A simplified workflow illustrating the two key steps in bridgehead functionalization.

Diagram 2: Troubleshooting Guide for Low Yield

troubleshooting start Low Yield of Trapped Product check_lith Check for Complete Lithiation (D₂O Quench) start->check_lith incomplete Incomplete Lithiation check_lith->incomplete No/Low D incorporation complete Complete Lithiation check_lith->complete High D incorporation optimize_base Optimize Base: - Stronger Base (s-BuLi, t-BuLi) - Additive (TMEDA) incomplete->optimize_base optimize_trap Optimize Trapping: - More Reactive Electrophile - Check Electrophile Stability complete->optimize_trap side_reactions Consider Side Reactions: - Decomposition of Lithiate - Reaction with Solvent complete->side_reactions adjust_temp Adjust Temperature: - Lower temperature for stability - Higher temperature for rate side_reactions->adjust_temp

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.

References

  • Solvent Effects in Organic Chemistry. (n.d.). Studylib. Retrieved February 15, 2026, from [Link]

  • Florio, S., & Capriati, V. (2007). and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect. The Journal of Organic Chemistry, 72(4), 1363–1368.
  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Safe handling of organolithium compounds in the labor
  • Zhao, G., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 13(1), 1.
  • Alemán, C., et al. (2005). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. Molecules, 10(1), 204–215.
  • Dzedzina, F., et al. (2022). Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand. Inorganics, 10(11), 204.
  • Hayes, C. J., et al. (2009). Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights. Journal of the American Chemical Society, 131(23), 8196–8210.
  • Bailey, W. F., & Longstaff, S. C. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 712-725.
  • Hayes, C. J., & Simpkins, N. S. (2013). Bridgehead enolate or bridgehead organolithium? DFT calculations provide insights into a difficult bridgehead substitution reaction in the synthesis of the polycyclic polyprenylated acylphloroglucinol (PPAP) nemorosone. Organic & Biomolecular Chemistry, 11(48), 8458–8462.
  • Hayes, C. J., et al. (2009). Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights. Journal of the American Chemical Society, 131(23), 8196–8210.
  • Smith, K. A., & Smith, J. D. (n.d.). Bridgehead lithiation by bulky organometallic reagents. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hayes, C. J., et al. (2009). Bridgehead lithiation-substitution of bridged ketones, lactones, lactams, and imides: experimental observations and computational insights. PubMed. Retrieved February 15, 2026, from [Link]

  • What strong bases that can be used to deprotonate secondary amine? (2016). Quora. Retrieved February 15, 2026, from [Link]

  • Bogachev, M. A., et al. (2026). Electrophilic lithium carbazolide as an efficient trap for organolithium species: complexes containing monomeric n-BuLi, t-BuLi and Me3SiCH2Li units. Dalton Transactions.
  • Simpkins, N. S., et al. (2003). Bridgehead Enolates: Substitution and Asymmetric Desymmetrization of Small Bridged Carbonyl Compounds by Lithium Amide Bases. Organic Letters, 5(9), 1539–1542.
  • Carbanion generation after radical trapping with CO 2 as electrophile. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rychnovsky, S. D., & Gish, K. C. (2012). Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters. Journal of the American Chemical Society, 134(35), 14563–14566.
  • Steric interaction between the bridging and bridgehead Si‐substituents... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Lu, H. H., & Sarpong, R. (2014). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. Natural product reports, 31(8), 1068–1082.
  • Matthews, S. E., et al. (2011). Structural conditions required for the bridge lithiation and substitution of a basic calix[11]arene. Beilstein Journal of Organic Chemistry, 7, 1541–1547.

  • Harmata, M., & Schreiner, P. R. (1998). Substitution of a bridgehead bromide by primary organolithium reagents.
  • Deprotonation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Trapping of Transient Organolithium Compounds. (n.d.). Kobe University. Retrieved February 15, 2026, from [Link]

  • Carpenter, T. A., et al. (1986). Reactions of the carbanion from an orsellinate derivative with electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 103–109.
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  • common bases for deprotonating ketones to make enolates. (2019, November 4). YouTube. Retrieved February 15, 2026, from [Link]

  • Yesiloz, G., et al. (2023). Machine learning guided optimization of a lithium–halogen exchange reaction in flow. Reaction Chemistry & Engineering.
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Technical Support Center: Recrystallization of Bicyclo[3.2.1]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bicyclo[3.2.1]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify the solid compound. This compound, as synthesized, may contain impurities from starting materials, side-products, or residual solvents. Recrystallization is a technique that separates a compound from its impurities based on differences in solubility. The ideal solvent will dissolve the target compound and impurities at a high temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent should:

  • Completely dissolve the this compound at its boiling point.

  • Have very low solubility for the acid at low temperatures (e.g., 0-4 °C).

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert, not reacting with the acid.

  • Be volatile enough to be easily removed from the purified crystals.

For carboxylic acids like this one, common solvent classes to consider are alcohols, aqueous alcohol mixtures, and aromatic hydrocarbons.[1] A derivative, anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid, has been successfully recrystallized from methanol, suggesting that methanol is a strong starting point for the parent compound as well.[2]

Q3: Can I use a solvent mixture for recrystallization?

Yes, a mixed solvent system can be very effective, especially if no single solvent provides the desired solubility profile. A common approach is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a potential mixture could be toluene/petroleum ether.[1] The compound is first dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[3] This is more common with compounds that have relatively low melting points or when the solution is too concentrated.[4]

  • Solutions:

    • Reheat and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to dilute the solution.[4][5]

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool.[4] This gives the molecules more time to arrange themselves into a crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

Problem 2: No crystals form upon cooling.

  • Causality: This is one of the most common issues and usually points to one of two things: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[4]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent.[4] Once the volume is reduced, allow it to cool again.

    • Induce Crystallization:

      • Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the supersaturated solution.[4]

      • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.[3]

      • Flash Freezing: Cool the flask in an ice-salt bath for a short period. This can sometimes force crystallization, although it may lead to smaller, less pure crystals.

Problem 3: Premature crystallization during hot filtration.

  • Causality: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solvent cools slightly during this process, the product can crystallize in the filter funnel, clogging it and reducing the yield.[3]

  • Solutions:

    • Use Excess Solvent: Use slightly more than the minimum amount of hot solvent to keep the compound dissolved.[3] This excess can be evaporated after filtration.

    • Keep Equipment Hot: Warm the filter funnel and the receiving flask before starting the filtration. This can be done with steam or by placing them in a drying oven.[6] Using a stemless funnel is also recommended to prevent clogging in the stem.[6]

Problem 4: The final product has a low yield.

  • Causality: A low yield can be due to several factors, including using too much solvent (a significant amount of product remains in the mother liquor), premature crystallization during transfers, or washing the final crystals with a solvent in which they are soluble.[5][7]

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for complete dissolution.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation before filtration.

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of this compound using methanol, a promising solvent based on literature for a similar structure.[2]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and a stir bar. Gently heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding methanol in small portions until all of the solid has just dissolved. Avoid adding a large excess of solvent.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by suction filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[6] Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.

Visualizations

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out cool Cool solution crystals_form Do crystals form? cool->crystals_form collect Collect crystals via suction filtration crystals_form->collect Yes reduce_volume Reduce solvent volume (evaporate) crystals_form->reduce_volume No oiling_out->cool No reheat_dilute Reheat solution, add more solvent oiling_out->reheat_dilute Yes end Pure Product collect->end slow_cool Cool slowly, scratch flask reheat_dilute->slow_cool slow_cool->cool induce_crystallization Induce crystallization (seed/scratch) reduce_volume->induce_crystallization induce_crystallization->cool G solvent_choice Solvent Selection for this compound solubility_test Test Solubility High solubility when hot? Low solubility when cold? solvent_choice->solubility_test reactivity_test Chemical Compatibility Is the solvent inert? Does it react with the acid? solvent_choice->reactivity_test volatility_test Ease of Removal Is the solvent volatile? Can it be easily dried? solvent_choice->volatility_test good_solvent Suitable Solvent solubility_test->good_solvent Yes bad_solvent Unsuitable Solvent solubility_test->bad_solvent No reactivity_test->good_solvent Yes reactivity_test->bad_solvent No volatility_test->good_solvent Yes volatility_test->bad_solvent No

Caption: Key criteria for selecting a suitable recrystallization solvent.

Data Summary Table

PropertyRecommended Solvent (Methanol)Alternative Solvents
Rationale Proven effective for a closely related derivative. [2]General suitability for carboxylic acids. [1]
Boiling Point 64.7 °CVaries (e.g., Toluene: 111 °C)
Solubility Profile High when hot, low when cold.Generally good, but requires empirical testing.
Potential Issues May be too good a solvent, requiring careful volume control.Higher boiling points may increase the risk of oiling out. [4]

References

  • Recrystallization. (n.d.).
  • EP0130882B1 - Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use - Google Patents. (n.d.).
  • Problems in recrystallization - Biocyclopedia. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from .

  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7). Retrieved from .

  • Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes - CORE. (n.d.).
  • Troubleshooting common issues in reserpic acid crystallization - Benchchem. (n.d.). Retrieved from .

  • Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - MDPI. (n.d.). Retrieved from .

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from .

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Validation & Comparative

A Comparative Guide to the Carbonyl Stretch in Bridgehead Carboxylic Acids: An FT-IR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle interplay between a molecule's three-dimensional structure and its spectroscopic signature is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, and the carbonyl (C=O) stretch is arguably one of its most informative absorption bands. This guide provides an in-depth comparison of the C=O stretching frequency in a series of bridgehead carboxylic acids, illustrating how mechanical strain imposed by rigid polycyclic frameworks directly influences this fundamental vibrational mode.

The Carbonyl Stretch: A Sensitive Probe of Molecular Geometry

The carbonyl group of a carboxylic acid typically exhibits a strong, sharp absorption band in the infrared spectrum. In the solid state or concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency (ν(C=O)) to the 1720–1700 cm⁻¹ region due to a weakening of the carbonyl double bond.[1][2] However, this frequency is not static; it is exquisitely sensitive to the electronic and structural environment of the carbonyl group.[3]

One of the most profound structural effects on the carbonyl stretching frequency is the imposition of ring strain. In cyclic ketones, for instance, decreasing the ring size from a strain-free six-membered ring to smaller, more strained rings leads to a significant increase in the ν(C=O). This phenomenon is attributed to a change in the hybridization of the carbon atom of the carbonyl group.

In an unstrained, acyclic ketone or a cyclohexanone derivative, the C-CO-C bond angles are close to the ideal sp² hybridized value of 120°. As the ring becomes more constrained, these bond angles are forced to decrease. To accommodate this geometric constraint, the carbon orbitals used for the ring C-C bonds adopt a higher p-character. Consequently, the s-character of the orbitals forming the C=O bond increases. An increase in s-character leads to a shorter, stronger, and stiffer bond, which vibrates at a higher frequency. Bridgehead carboxylic acids provide an excellent and systematic platform to study this effect, as the rigidity of the polycyclic system precisely dictates the bond angles around the carbonyl group.

Comparative Analysis of ν(C=O) in Bridgehead Carboxylic Acids

To illustrate the impact of bridgehead rigidity on the carbonyl stretching frequency, we compare a series of carboxylic acids with increasing structural constraint. Pivalic acid is included as an acyclic, sterically hindered analogue that mimics the quaternary nature of the bridgehead carbon without the ring strain.

CompoundStructureν(C=O) (cm⁻¹) (Solid Phase)Key Structural Feature
Pivalic Acid (2,2-Dimethylpropanoic acid)Pivalic Acid Structure~1700Acyclic, sterically hindered reference.
Adamantane-1-carboxylic AcidAdamantane-1-carboxylic Acid Structure~1700Strain-free, rigid diamondoid cage. Bond angles are close to ideal tetrahedral values, imposing minimal strain on the exocyclic carboxyl group.
Bicyclo[2.2.2]octane-1-carboxylic AcidBicyclo[2.2.2]octane-1-carboxylic Acid Structure~1703Moderately strained bicyclic system. The bridgehead position introduces some angular constraint.
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Structure~1697Highly strained bicyclic system. The internal bond angles are significantly distorted from ideal values.

Note: The ν(C=O) values are for the hydrogen-bonded dimer in the solid state and are approximate. The value for the bicyclo[1.1.1]pentane derivative is for the carboxylic acid carbonyl in a molecule also containing an ester.

Discussion of Observed Trends

The data presented in the table reveals a nuanced trend. While adamantane-1-carboxylic acid, with its rigid but largely strain-free diamondoid cage, shows a ν(C=O) similar to the acyclic pivalic acid, the bicyclo[2.2.2]octane system shows a slight increase, consistent with the introduction of moderate ring strain.

The case of 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is particularly instructive. The bicyclo[1.1.1]pentane core is known for its extreme strain. Based solely on the principle of angle strain increasing s-character, one would predict a significantly higher ν(C=O) for this compound. However, the experimental value of ~1697 cm⁻¹ is surprisingly low.[4] This suggests that other factors, such as the electronic effect of the benzyl ester at the opposing bridgehead position, may play a significant role in modulating the carbonyl stretching frequency. The interplay of steric and electronic effects in these rigid systems is a key area of ongoing research.

The following diagram illustrates the causal relationship between the structural constraints in bridgehead systems and the resulting shift in the carbonyl stretching frequency.

G cluster_0 Structural Constraints in Bridgehead Systems cluster_1 Effect on Carbonyl Bond cluster_2 Spectroscopic Outcome Rigid Polycyclic Framework Rigid Polycyclic Framework Increased Ring Strain Increased Ring Strain Rigid Polycyclic Framework->Increased Ring Strain Decreased C-CO-C Bond Angle Decreased C-CO-C Bond Angle Increased s-character in C=O bond Increased s-character in C=O bond Decreased C-CO-C Bond Angle->Increased s-character in C=O bond Increased Ring Strain->Decreased C-CO-C Bond Angle Strengthened and Stiffened C=O Bond Strengthened and Stiffened C=O Bond Increased s-character in C=O bond->Strengthened and Stiffened C=O Bond Increased ν(C=O) Frequency Increased ν(C=O) Frequency Strengthened and Stiffened C=O Bond->Increased ν(C=O) Frequency

Caption: Relationship between bridgehead strain and ν(C=O).

Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Crystalline Carboxylic Acids

The following protocol outlines the steps for obtaining a solid-phase FT-IR spectrum of a bridgehead carboxylic acid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a soft, lint-free wipe moistened with a volatile solvent (e.g., isopropanol), and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Preparation:

    • Place a small amount (typically 1-5 mg) of the crystalline carboxylic acid sample onto the center of the ATR crystal. The amount should be sufficient to cover the crystal surface completely.

    • For hard, crystalline samples, it is crucial to ensure good contact between the sample and the crystal.

  • Sample Analysis:

    • Lower the ATR pressure arm to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands. For a carboxylic acid, look for the very broad O-H stretch from approximately 3300–2500 cm⁻¹ and the strong, sharp C=O stretch in the 1750–1680 cm⁻¹ region.[5][6]

    • Use the software's peak-picking tool to determine the precise wavenumber of the C=O stretching absorption maximum.

  • Cleaning:

    • After analysis, raise the pressure arm, and carefully remove the solid sample from the ATR crystal.

    • Clean the crystal surface thoroughly as described in step 1 to prevent cross-contamination between samples.

Caption: ATR-FTIR Workflow for Solid Samples.

Conclusion

The carbonyl stretching frequency in bridgehead carboxylic acids serves as a sensitive and insightful probe into the structural and electronic environment of these rigid molecular architectures. As demonstrated, increasing ring strain generally leads to a higher ν(C=O), a trend that can be rationalized by changes in orbital hybridization. However, as the case of the bicyclo[1.1.1]pentane derivative illustrates, electronic effects can also exert a strong influence, leading to a complex interplay that shapes the final spectroscopic signature. A thorough understanding of these principles, combined with robust experimental technique, allows researchers to leverage FT-IR spectroscopy to its full potential in the characterization and development of complex molecules.

References

  • Kubiak, R., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2022(4), M1493. [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. (2022). Supplementary Material for 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.
  • YouTube. (2023, May 24). ir spectrum of carboxylic acids and alcohols. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Stepan, A. F., et al. (2016). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Organic Letters, 18(24), 6344-6347. [Link]

  • University of Oxford. (n.d.). Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Myronov, O., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9556-9566. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane-1-carboxylic acid. PubChem Compound Database. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.